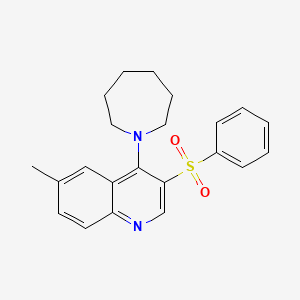

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline

Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline is a quinoline-based compound featuring a 7-membered azepane ring at the 4-position, a benzenesulfonyl group at the 3-position, and a methyl substituent at the 6-position of the quinoline core. The azepane and benzenesulfonyl moieties are critical for modulating solubility, stability, and biological interactions .

Properties

IUPAC Name |

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJNROKWPRXGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base such as pyridine.

Formation of the Azepane Ring: The azepane ring can be formed through nucleophilic substitution reactions involving azepane and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The azepane ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The quinoline core can interact with DNA and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency: Pd-catalyzed cross-coupling () is a robust method for quinoline derivatives, but azepane incorporation (as in the target compound) may require tailored conditions. Lower yields in piperazine analogs () highlight the advantage of azepane’s larger ring for synthetic feasibility.

- Physicochemical Properties : The benzenesulfonyl group enhances polarity and stability, while the azepane ring improves lipid solubility. Fluorine or methyl groups at the 6-position fine-tune electronic and steric profiles .

Biological Activity

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure with a nitrogen atom in the heterocyclic ring. The presence of the azepane and benzenesulfonyl groups enhances its pharmacological profile, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Its sulfonamide moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrase and other sulfonamide-sensitive enzymes. The quinoline core may also facilitate interactions with DNA and RNA, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong |

| Escherichia coli | Moderate |

| Salmonella typhi | Weak to moderate |

Anticancer Properties

The compound has shown promise in anticancer studies, particularly against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Study on Antitumor Activity

A notable study investigated the antitumor effects of this compound in vivo using mouse models. Mice treated with varying doses of the compound exhibited reduced tumor growth compared to control groups, with significant differences observed at higher dosages.

- Dosage : 50 mg/kg, 100 mg/kg, 200 mg/kg

- Results : Tumor volume decreased by approximately 30% at 100 mg/kg after four weeks of treatment.

Study on Enzyme Inhibition

Another research focused on the enzyme inhibition properties of the compound, particularly against acetylcholinesterase (AChE). The results indicated that it effectively inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases.

- IC50 for AChE : 8 µM

- Comparison : The compound showed a higher inhibitory effect than standard AChE inhibitors.

Q & A

Q. What are the key steps in synthesizing 4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline, and how is purity ensured?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of precursors under controlled temperature (e.g., 80–120°C) in polar aprotic solvents like DMF or DMSO .

- Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Azepane substitution : Amine coupling at the 4-position using Buchwald-Hartwig amination or SNAr reactions . Purity validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, while HPLC (≥95% purity) ensures product consistency .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : Resolves 3D conformation, particularly for the quinoline core and sulfonyl group orientation .

- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

- Computational modeling : Density Functional Theory (DFT) optimizes geometry and compares with experimental data to validate bond angles/lengths .

Q. What biological activities are associated with this compound, and how are they preliminarily assessed?

- In vitro assays : Screening against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays reveals IC₅₀ values .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (e.g., EGFR inhibition) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what factors influence regioselectivity?

- Solvent effects : Dichloromethane or THF improves solubility of bulky intermediates .

- Catalyst screening : Pd(OAc)₂/Xantphos enhances coupling efficiency in azepane substitution .

- Temperature control : Lower temperatures (−10°C to 0°C) minimize side reactions during sulfonylation .

- Regioselectivity : Electron-withdrawing groups on the quinoline ring direct sulfonylation to the 3-position .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with receptors (e.g., DNA topoisomerase II or tubulin) using PDB structures .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore modeling : Identifies critical features (e.g., sulfonyl H-bond acceptors) for activity .

Q. How do structural modifications (e.g., substituent variations) alter biological efficacy?

- Analog synthesis : Replace azepane with piperidine or morpholine to study steric/electronic effects .

- SAR analysis : Methyl vs. ethyl groups at the 6-position impact lipophilicity and membrane permeability .

- Sulfonyl group replacement : Trifluoromethanesulfonyl groups enhance metabolic stability but reduce solubility .

Q. What analytical methods resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Dose-response standardization : Use identical cell lines/passage numbers and normalize to controls (e.g., doxorubicin) .

- Off-target profiling : Kinase selectivity screens (e.g., Eurofins Panlabs®) identify non-specific interactions .

- Metabolic stability assays : Liver microsome studies (human/rat) clarify if discrepancies arise from rapid degradation .

Methodological Considerations

Q. How are intermediates stabilized during multi-step synthesis?

- Low-temperature storage : Azide intermediates (e.g., 4-azidoquinoline derivatives) are stored at −20°C to prevent decomposition .

- Inert atmosphere : Schlenk techniques protect air-sensitive sulfonyl chlorides .

- Column chromatography : Silica gel purification removes reactive byproducts (e.g., unreacted benzenesulfonyl chloride) .

Q. What strategies mitigate toxicity risks during handling?

- Glovebox use : For weighing chlorinated intermediates (e.g., 4-chlorobenzenesulfonyl derivatives) .

- LC-MS monitoring : Detects genotoxic impurities (e.g., alkylating agents) at ppm levels .

- In silico toxicity prediction : Tools like ProTox-II assess mutagenicity and hepatotoxicity early in development .

Key Challenges & Future Directions

- Stereochemical control : Azepane ring conformation impacts target binding but is poorly characterized .

- Scalability : Multi-step synthesis limits gram-scale production; flow chemistry may improve efficiency .

- Mechanistic clarity : Proteomics (e.g., SILAC) needed to map downstream signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.